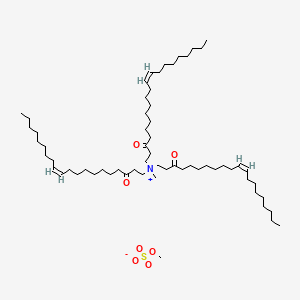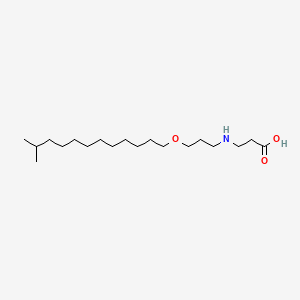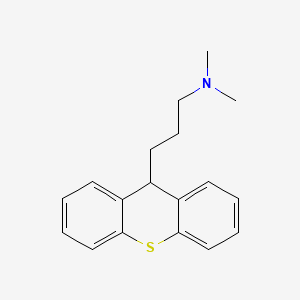
N,N-Dimethylthioxanthene-9-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diméthylthioxanthène-9-propylamine: est un composé chimique de formule moléculaire C18H21NS . Il est connu pour sa structure unique, qui comprend un noyau thioxanthène avec une chaîne latérale propylamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N,N-Diméthylthioxanthène-9-propylamine implique généralement la réaction du thioxanthène avec la propylamine dans des conditions spécifiques. Une méthode courante utilise un catalyseur pour faciliter la réaction, garantissant la formation du produit souhaité . Les conditions de réaction impliquent souvent des températures et des pressions contrôlées pour optimiser le rendement et la pureté.
Méthodes de production industrielle
Dans un contexte industriel, la production de N,N-Diméthylthioxanthène-9-propylamine peut impliquer des réacteurs à grande échelle et des procédés à flux continu. Ces méthodes sont conçues pour maximiser l'efficacité et minimiser les déchets. L'utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), garantit que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
La N,N-Diméthylthioxanthène-9-propylamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium, conduisant à la formation de dérivés différents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène
Réduction : Hydrure de lithium aluminium
Substitution : Halogènes, agents alkylants
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire divers dérivés d'amine .
Applications de recherche scientifique
La N,N-Diméthylthioxanthène-9-propylamine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses effets sur les processus cellulaires.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques.
Mécanisme d'action
Le mécanisme d'action de la N,N-Diméthylthioxanthène-9-propylamine implique son interaction avec des cibles moléculaires spécifiques dans les cellules. On pense qu'elle module diverses voies de signalisation, conduisant à des changements dans la fonction cellulaire. Les cibles moléculaires et les voies exactes sont encore en cours d'investigation, mais des études préliminaires suggèrent une implication dans la régulation des neurotransmetteurs et l'inhibition enzymatique .
Applications De Recherche Scientifique
N,N-Dimethylthioxanthene-9-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethylthioxanthene-9-propylamine involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Composés similaires
Thioxanthène : Le composé parent de la N,N-Diméthylthioxanthène-9-propylamine, connu pour son utilisation dans les médicaments antipsychotiques.
N,N-Diméthylthioxanthène-9-propanamine : Un composé étroitement apparenté avec des caractéristiques structurelles similaires.
Thioxanthène-9-propylamine : Un autre composé apparenté avec un motif de substitution différent.
Unicité
La N,N-Diméthylthioxanthène-9-propylamine se distingue par sa combinaison unique d'un noyau thioxanthène et d'une chaîne latérale propylamine. Cette structure confère des propriétés chimiques et biologiques spécifiques qui la différencient des autres composés apparentés.
Propriétés
Numéro CAS |
37028-65-2 |
|---|---|
Formule moléculaire |
C18H21NS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3 |
Clé InChI |
IUAFRBRSXNQBPC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
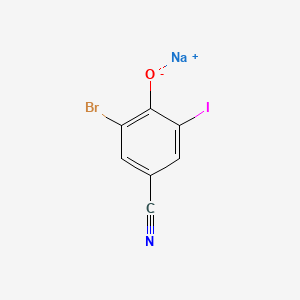


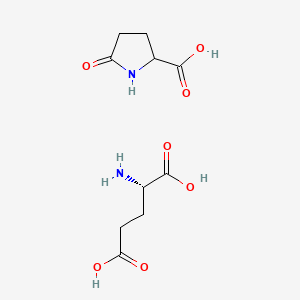
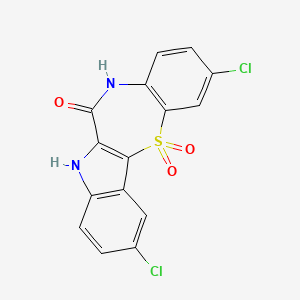
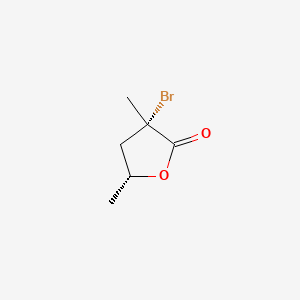
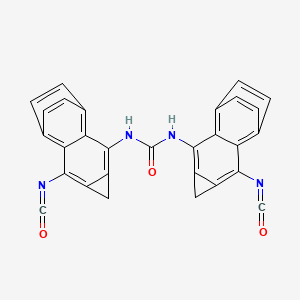
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)
